molecular formula C12H12N4O3S2 B420793 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B420793
M. Wt: 324.4g/mol
InChI Key: AJCOMCAVYUEJOQ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promising antimicrobial and anticancer activities. The compound can inhibit the growth of various bacterial and fungal strains and has been evaluated for its cytotoxic effects on cancer cell lines.

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(ethylthio)-1,3,4-thiadiazole
  • 4-methyl-3-nitrobenzoyl chloride
  • 5-(ethylthio)-1H-tetrazole

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12N4O3S2

Molecular Weight

324.4g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H12N4O3S2/c1-3-20-12-15-14-11(21-12)13-10(17)8-5-4-7(2)9(6-8)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17)

InChI Key

AJCOMCAVYUEJOQ-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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